molecular formula C6H8F4O3 B1372324 3-(2,2,3,3-Tetrafluoropropoxy)propanoic acid CAS No. 1152591-07-5

3-(2,2,3,3-Tetrafluoropropoxy)propanoic acid

Cat. No.: B1372324
CAS No.: 1152591-07-5
M. Wt: 204.12 g/mol
InChI Key: ZGNWNOOHLITDJW-UHFFFAOYSA-N
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Description

3-(2,2,3,3-Tetrafluoropropoxy)propanoic acid is a fluorinated organic compound with the molecular formula C6H8F4O3. This compound is characterized by the presence of a propanoic acid group and a tetrafluoropropoxy group. It is used in various industrial applications due to its unique chemical properties, including high thermal stability and resistance to chemical degradation .

Biochemical Analysis

Biochemical Properties

3-(2,2,3,3-Tetrafluoropropoxy)propanoic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to act as a Bronsted acid, capable of donating a proton to acceptor molecules. In biochemical systems, this compound interacts with enzymes such as carboxylesterases, which catalyze the hydrolysis of ester bonds. The interaction between this compound and these enzymes can lead to the formation of intermediate products that participate in further biochemical reactions .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to this compound can lead to alterations in the expression of genes involved in oxidative stress responses and inflammatory pathways. Additionally, this compound can disrupt cellular metabolism by inhibiting key metabolic enzymes, leading to changes in energy production and utilization .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as proteins and nucleic acids, altering their structure and function. One notable mechanism is the inhibition of enzyme activity through direct binding to the active site, preventing substrate access and subsequent catalysis. Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional landscape of the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under controlled conditions, but it can undergo degradation in the presence of certain environmental factors. Long-term exposure to this compound has been associated with persistent alterations in cellular function, including sustained changes in gene expression and metabolic activity. These temporal effects highlight the importance of considering the duration of exposure when studying the biochemical impact of this compound .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exert minimal effects on physiological processes, while higher doses can lead to significant toxic or adverse effects. Studies have shown that high doses of this compound can cause liver toxicity, immune system suppression, and disruptions in endocrine function. These findings underscore the importance of dose-dependent studies to determine the safe and effective use of this compound in various applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. Enzymes such as cytochrome P450 oxidases play a crucial role in the initial oxidation of this compound, leading to the formation of reactive intermediates. These intermediates can then be conjugated with glutathione or other molecules, facilitating their excretion from the body .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as organic anion transporters and multidrug resistance proteins. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also influenced by its physicochemical properties, such as lipophilicity and molecular size .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria, endoplasmic reticulum, and nucleus, through the presence of targeting signals or post-translational modifications. The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biochemical effects. For example, mitochondrial localization may enhance its impact on cellular energy metabolism, while nuclear localization can affect gene expression and DNA repair processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,2,3,3-Tetrafluoropropoxy)propanoic acid typically involves the reaction of 2,2,3,3-tetrafluoropropanol with a suitable propanoic acid derivative under controlled conditions. One common method includes the esterification of 2,2,3,3-tetrafluoropropanol with propanoic acid, followed by hydrolysis to yield the desired product .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 3-(2,2,3,3-Tetrafluoropropoxy)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-(2,2,3,3-Tetrafluoropropoxy)propanoic acid has several scientific research applications, including:

Properties

IUPAC Name

3-(2,2,3,3-tetrafluoropropoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F4O3/c7-5(8)6(9,10)3-13-2-1-4(11)12/h5H,1-3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGNWNOOHLITDJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCC(C(F)F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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